5-((5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-yl)amino)pyrimidine-2,4(1H,3H)-dione 5-((5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-yl)amino)pyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 7356-33-4
VCID: VC17331694
InChI: InChI=1S/C9H7BrClN5O2S/c1-19-9-14-5(11)4(10)6(15-9)13-3-2-12-8(18)16-7(3)17/h2H,1H3,(H,13,14,15)(H2,12,16,17,18)
SMILES:
Molecular Formula: C9H7BrClN5O2S
Molecular Weight: 364.61 g/mol

5-((5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-yl)amino)pyrimidine-2,4(1H,3H)-dione

CAS No.: 7356-33-4

Cat. No.: VC17331694

Molecular Formula: C9H7BrClN5O2S

Molecular Weight: 364.61 g/mol

* For research use only. Not for human or veterinary use.

5-((5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-yl)amino)pyrimidine-2,4(1H,3H)-dione - 7356-33-4

Specification

CAS No. 7356-33-4
Molecular Formula C9H7BrClN5O2S
Molecular Weight 364.61 g/mol
IUPAC Name 5-[(5-bromo-6-chloro-2-methylsulfanylpyrimidin-4-yl)amino]-1H-pyrimidine-2,4-dione
Standard InChI InChI=1S/C9H7BrClN5O2S/c1-19-9-14-5(11)4(10)6(15-9)13-3-2-12-8(18)16-7(3)17/h2H,1H3,(H,13,14,15)(H2,12,16,17,18)
Standard InChI Key CEQJPHHLURECQL-UHFFFAOYSA-N
Canonical SMILES CSC1=NC(=C(C(=N1)Cl)Br)NC2=CNC(=O)NC2=O

Introduction

The compound 5-((5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-yl)amino)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic molecule belonging to the pyrimidine family. Pyrimidines are widely studied due to their biological significance and applications in medicinal chemistry, particularly as building blocks in DNA and RNA analogs, as well as their role in drug development.

This compound features a unique structure incorporating bromine, chlorine, and a methylthio functional group on a pyrimidine scaffold. It has potential applications in pharmaceuticals and agrochemicals due to its structural resemblance to bioactive molecules.

Structural Features

PropertyDetails
Molecular FormulaC9H7BrClN4O2SC_9H_7BrClN_4O_2S
Molecular WeightApproximately 365.6 g/mol
Functional GroupsBromine (Br), Chlorine (Cl), Methylthio (-SCH3_3), Amide (-NH2_2)
Core ScaffoldPyrimidine
Chemical ClassHeterocyclic compound

The compound consists of two pyrimidine rings: one substituted with bromine, chlorine, and a methylthio group, and the other containing amide functionalities. This dual-pyrimidine structure enhances its potential for hydrogen bonding and molecular interactions.

Synthesis Pathways

The synthesis of this compound involves multi-step reactions starting from simpler pyrimidine derivatives. A general route includes:

  • Halogenation: Introduction of bromine and chlorine atoms onto the pyrimidine ring using halogenating agents like bromine or N-bromosuccinimide (NBS) and chlorine gas.

  • Thioether Formation: Substitution of a methylthio group (-SCH3_3) using thiol reagents in the presence of a base.

  • Amidation Reaction: Coupling with amino-pyrimidinedione derivatives to form the final product.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are employed to confirm the structure.

Medicinal Chemistry

The compound's structural motifs suggest potential as:

  • A kinase inhibitor due to its resemblance to ATP-binding site mimics.

  • A precursor for antiviral or anticancer agents targeting nucleotide metabolism pathways.

Agrochemical Development

Heterocyclic compounds like this are often used in the synthesis of herbicides or fungicides due to their ability to disrupt enzymatic processes in pests.

Biological Activity

Although specific biological data for this compound is not available, structurally related pyrimidines have demonstrated:

  • Antimicrobial properties by inhibiting bacterial dihydrofolate reductase.

  • Antiviral activity against RNA viruses.

  • Anti-inflammatory effects through modulation of cytokine pathways.

Further studies such as molecular docking simulations and in vitro assays are required to confirm these activities.

Spectral Data

Based on similar compounds:

  • IR Spectroscopy: Characteristic peaks for amide groups (~1650 cm1^{-1}) and C-S stretching (~700 cm1^{-1}).

  • NMR Spectroscopy: Signals for aromatic protons (7–8 ppm) and methylthio group (~2 ppm).

  • Mass Spectrometry: Molecular ion peak corresponding to m/zm/z ~366.

Toxicity Studies

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